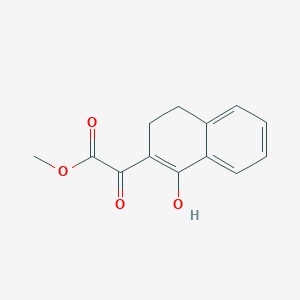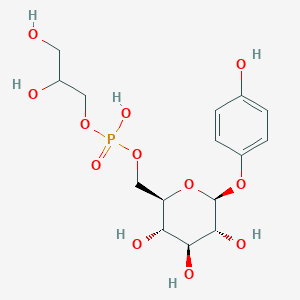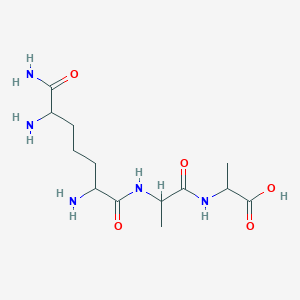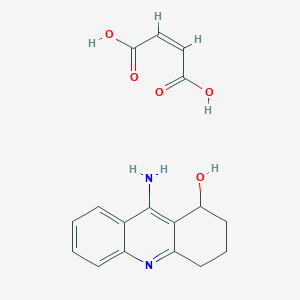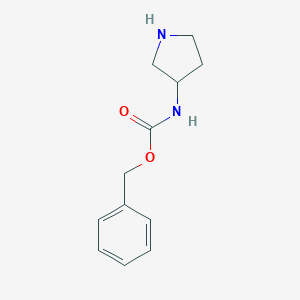
4-Bromo-2-methoxybiphenyl
Vue d'ensemble
Description
4-Bromo-2-methoxybiphenyl is a chemical compound with the CAS Number: 227305-07-9. It has a molecular weight of 263.13 and its IUPAC name is 4-bromo-2-methoxy-1,1’-biphenyl .
Molecular Structure Analysis
The InChI code for 4-Bromo-2-methoxybiphenyl is 1S/C13H11BrO/c1-15-13-9-11(14)7-8-12(13)10-5-3-2-4-6-10/h2-9H,1H3 . This indicates the presence of a bromine atom and a methoxy group attached to a biphenyl core .Physical And Chemical Properties Analysis
4-Bromo-2-methoxybiphenyl is a solid substance with a storage temperature of 2-8°C . It has a molecular weight of 263.13 .Applications De Recherche Scientifique
Organic Synthesis
4-Bromo-2-methoxybiphenyl: is utilized in organic synthesis as a precursor for constructing complex molecules. It’s particularly valuable in the synthesis of 4-bromo quinolines , which are key intermediates for creating a variety of functionalized compounds . These quinolines have significant applications in pharmaceuticals, serving as building blocks for drugs and bioactive molecules due to their structural compatibility and reactivity.
Pharmaceuticals
In the pharmaceutical industry, 4-Bromo-2-methoxybiphenyl plays a role as a reagent in synthesizing potent inhibitors for targets like anaplastic lymphoma kinase (ALK) and Rho kinase . These inhibitors are crucial in developing treatments for cancers and other diseases where these kinases are implicated.
Material Science
This compound is also significant in material science, where it’s used as a building block for creating new families of non-sterically hindering chelates, including macrocyclic systems . Such materials are essential for developing advanced materials with specific magnetic, electronic, or catalytic properties.
Analytical Chemistry
In analytical chemistry, 4-Bromo-2-methoxybiphenyl is employed as a standard or reference compound in various analytical methods. Its well-defined properties and stability under different conditions make it an excellent candidate for calibration and method development purposes .
Environmental Science
The environmental applications of 4-Bromo-2-methoxybiphenyl are not directly mentioned in the search results. However, compounds like this are often studied for their transformation and bioavailability in aquatic systems, which is crucial for understanding their environmental impact and for the development of remediation strategies .
Biochemistry Research
In biochemistry research, 4-Bromo-2-methoxybiphenyl can be used in the study of molecular imprinted polymers targeting specific substances, aiding in the understanding of molecular recognition processes . This has implications for developing new biochemical sensors and diagnostic tools.
Agricultural Chemistry
While specific applications in agricultural chemistry were not highlighted, compounds such as 4-Bromo-2-methoxybiphenyl are typically involved in the synthesis of agrochemicals or as analytical standards in the study of pesticide residues and environmental pollutants .
Chemical Engineering
In chemical engineering, 4-Bromo-2-methoxybiphenyl may be involved in process development and optimization, particularly in the synthesis of complex organic molecules. Its role can extend to the design of reactors and the development of sustainable and efficient production processes .
Mécanisme D'action
Safety and Hazards
The safety information for 4-Bromo-2-methoxybiphenyl indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It’s recommended to avoid breathing dust, wash skin thoroughly after handling, and use only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
4-bromo-2-methoxy-1-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO/c1-15-13-9-11(14)7-8-12(13)10-5-3-2-4-6-10/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZREIJSSRWLYNDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-methoxybiphenyl | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



